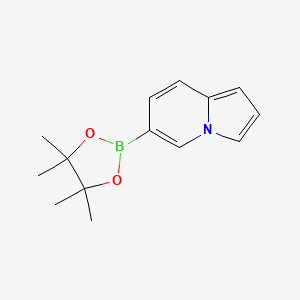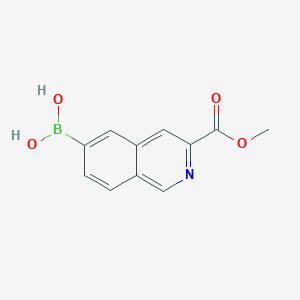
(3-(Methoxycarbonyl)isoquinolin-6-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Methoxycarbonyl)isoquinolin-6-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boronic acid group attached to an isoquinoline ring, which is further substituted with a methoxycarbonyl group. The combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications, particularly in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Methoxycarbonyl)isoquinolin-6-yl)boronic acid typically involves the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through various methods, such as the Bischler-Napieralski reaction or Pomeranz-Fritsch reaction.
Introduction of Methoxycarbonyl Group: The methoxycarbonyl group can be introduced via esterification reactions using methanol and appropriate carboxylic acid derivatives.
Boronic Acid Functionalization:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (3-(Methoxycarbonyl)isoquinolin-6-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst, leading to the formation of carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Boronic esters or anhydrides.
Substitution: Various substituted isoquinoline derivatives.
Applications De Recherche Scientifique
(3-(Methoxycarbonyl)isoquinolin-6-yl)boronic acid has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be employed in the design of boron-containing biomolecules for biological studies, such as enzyme inhibitors or fluorescent probes.
Industry: The compound can be used in the production of advanced materials, such as polymers and catalysts, due to its unique reactivity and functional groups.
Mécanisme D'action
The mechanism of action of (3-(Methoxycarbonyl)isoquinolin-6-yl)boronic acid is primarily related to its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other Lewis bases, leading to the formation of reversible covalent bonds. This property is particularly useful in the design of enzyme inhibitors and sensors. The methoxycarbonyl group can also participate in hydrogen bonding and other non-covalent interactions, further enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: A simpler boronic acid derivative with similar reactivity but lacking the isoquinoline and methoxycarbonyl groups.
(4-(Methoxycarbonyl)phenyl)boronic Acid: A structurally related compound with a methoxycarbonyl group attached to a phenyl ring instead of an isoquinoline ring.
(3-(Carboxy)isoquinolin-6-yl)boronic Acid: A similar compound with a carboxy group instead of a methoxycarbonyl group.
Uniqueness: (3-(Methoxycarbonyl)isoquinolin-6-yl)boronic acid is unique due to the presence of both the isoquinoline and methoxycarbonyl groups, which impart distinct chemical properties and reactivity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.
Propriétés
Formule moléculaire |
C11H10BNO4 |
|---|---|
Poids moléculaire |
231.01 g/mol |
Nom IUPAC |
(3-methoxycarbonylisoquinolin-6-yl)boronic acid |
InChI |
InChI=1S/C11H10BNO4/c1-17-11(14)10-5-8-4-9(12(15)16)3-2-7(8)6-13-10/h2-6,15-16H,1H3 |
Clé InChI |
XGTYLNNJXLOOPL-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=CC(=NC=C2C=C1)C(=O)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


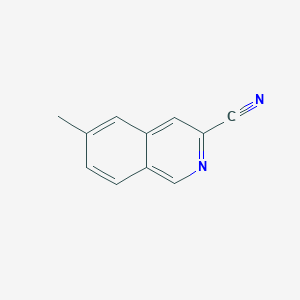
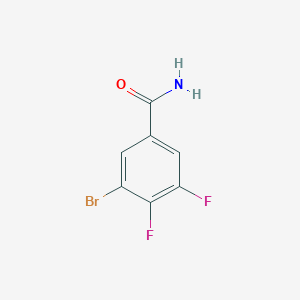

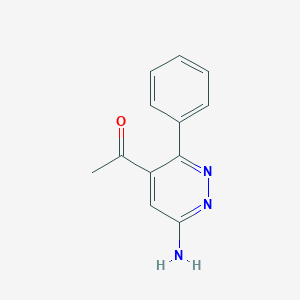

![2-(3-Chlorophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13668250.png)
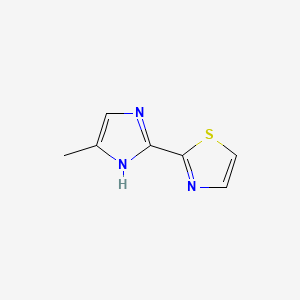
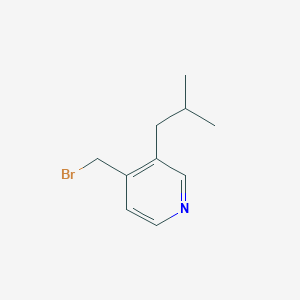
![2,4,5-Trichloropyrido[3,4-d]pyrimidine](/img/structure/B13668261.png)
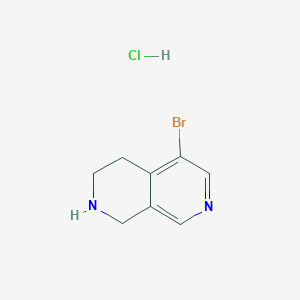
![9-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13668282.png)
![6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13668292.png)
![tert-Butyl 3-(4-fluorobenzyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B13668295.png)
